An In-depth Technical Guide to the Synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone
An In-depth Technical Guide to the Synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for obtaining (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone, a key chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategy, reaction mechanisms, and detailed experimental protocols. Emphasis is placed on the rationale behind the choice of reagents and reaction conditions, ensuring a robust and reproducible synthesis. This guide also includes predicted analytical data for the characterization of the final product, offering a complete framework for its successful preparation and validation.
Introduction and Strategic Overview
The synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone involves the formation of an amide bond between 2-amino-4-nitrobenzoic acid and morpholine. The primary challenge in this synthesis lies in the electronic nature of the starting carboxylic acid. The presence of a nitro group (a strong electron-withdrawing group) on the aromatic ring deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by the amine. Therefore, the selection of an appropriate coupling agent to activate the carboxylic acid is paramount for achieving a high yield and purity of the desired amide.
This guide will focus on two of the most effective and widely used methods for the synthesis of amides from electron-deficient carboxylic acids:
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Method A: Carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt). This is a cost-effective and common method, but may require optimization for challenging substrates.
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Method B: Uronium salt-based coupling using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a more potent coupling reagent, often providing higher yields and faster reaction times, especially for sterically hindered or electron-deficient substrates.[1][2]
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of the target molecule.
Mechanistic Insights into Amide Bond Formation
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The following sections detail the mechanisms for the EDC/HOBt and HATU mediated coupling reactions.
EDC/HOBt Coupling Mechanism
The EDC/HOBt-mediated coupling proceeds through a multi-step process designed to activate the carboxylic acid and facilitate the amide bond formation.[3]
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Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
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Formation of the HOBt Ester: This unstable intermediate is prone to side reactions. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[1]
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Amide Bond Formation: The amine (morpholine) then attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
HATU Coupling Mechanism
HATU is a uronium-based coupling reagent that is highly effective for challenging amide bond formations. Its mechanism involves the formation of a highly reactive active ester.[4][5]
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Deprotonation and Activation: In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks HATU.
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Formation of the OAt-Active Ester: The attack on HATU leads to the formation of a highly reactive OAt-active ester and the release of tetramethylurea as a byproduct.
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Amide Bond Formation: The amine (morpholine) readily attacks the OAt-active ester to yield the final amide product. The nitrogen atom in the HOAt ring is believed to accelerate this step.[4]
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone. Researchers should monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and adjust reaction times and purification methods as necessary.
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity |
| 2-Amino-4-nitrobenzoic acid | 619-17-0 | Commercial suppliers | >98% |
| Morpholine | 110-91-8 | Commercial suppliers | >99% |
| EDC·HCl (EDAC) | 25952-53-8 | Commercial suppliers | >98% |
| HOBt | 2592-95-2 | Commercial suppliers | >97% |
| HATU | 148893-10-1 | Commercial suppliers | >98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Commercial suppliers | >99% |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | Commercial suppliers | >99.8% |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | Commercial suppliers | >99.8% |
| Ethyl acetate | 141-78-6 | Commercial suppliers | HPLC grade |
| Hexanes | 110-54-3 | Commercial suppliers | HPLC grade |
Protocol A: EDC/HOBt Mediated Synthesis
This protocol is a standard starting point for the amidation of electron-deficient carboxylic acids.[6]
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-nitrobenzoic acid (1.0 eq.), HOBt (1.2 eq.), and morpholine (1.1 eq.).
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Solvent Addition: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.2 M with respect to the carboxylic acid).
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Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
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Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture. Following this, add DIPEA (2.5 eq.) dropwise.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol B: HATU Mediated Synthesis
This protocol is recommended for achieving higher yields and faster reaction times, especially if Protocol A proves to be sluggish.[2]
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Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-amino-4-nitrobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (to a concentration of approximately 0.2 M).
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Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Amine Addition: Add morpholine (1.1 eq.) to the reaction mixture.
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Reaction: Continue to stir the reaction at room temperature. These reactions are often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: The work-up and purification procedure is similar to that described in Protocol A.
Characterization of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone
As of the writing of this guide, experimentally determined spectral data for (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone is not widely available in the public domain. The following section provides predicted spectral data based on the analysis of structurally similar compounds. This information should serve as a guide for researchers to confirm the identity and purity of their synthesized product.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the aromatic ring and the morpholine ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | d | 1H | Aromatic H (ortho to NO₂) |
| ~ 7.5 - 7.7 | dd | 1H | Aromatic H (meta to NO₂) |
| ~ 6.8 - 7.0 | d | 1H | Aromatic H (ortho to NH₂) |
| ~ 5.5 - 6.5 | br s | 2H | -NH₂ |
| ~ 3.6 - 3.8 | m | 4H | Morpholine -CH₂-O- |
| ~ 3.4 - 3.6 | m | 4H | Morpholine -CH₂-N- |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C=O (amide) |
| ~ 150 - 155 | Aromatic C-NO₂ |
| ~ 145 - 150 | Aromatic C-NH₂ |
| ~ 130 - 135 | Aromatic CH |
| ~ 120 - 125 | Aromatic C-C=O |
| ~ 115 - 120 | Aromatic CH |
| ~ 110 - 115 | Aromatic CH |
| ~ 66 - 68 | Morpholine -CH₂-O- |
| ~ 42 - 48 | Morpholine -CH₂-N- |
Predicted IR Spectral Data
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 - 3200 | N-H stretching (amine) |
| ~ 1630 - 1660 | C=O stretching (amide) |
| ~ 1580 - 1610 | N-H bending (amine) |
| ~ 1500 - 1550 | N-O asymmetric stretching (nitro) |
| ~ 1330 - 1370 | N-O symmetric stretching (nitro) |
| ~ 1110 - 1120 | C-O-C stretching (morpholine) |
Predicted Mass Spectrometry Data
The mass spectrum (Electron Ionization, EI) is expected to show the molecular ion peak and characteristic fragmentation patterns for nitroaromatic compounds.[4]
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Molecular Ion (M⁺): m/z = 251.09
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Major Fragments: Loss of NO₂ (m/z = 205), loss of the morpholine ring, and other fragments consistent with the structure.
Conclusion
This technical guide provides a detailed and scientifically grounded pathway for the synthesis of (2-Amino-4-nitrophenyl)(morpholin-4-yl)methanone. By understanding the underlying reaction mechanisms and following the detailed experimental protocols, researchers can confidently approach the synthesis of this important chemical intermediate. The inclusion of predicted analytical data provides a valuable tool for the characterization and validation of the final product.
References
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Wikipedia. (n.d.). HATU. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
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Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
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- 1. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
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